molecular formula C8H8O3 B2835439 3-(Furan-2-yl)but-2-enoic acid CAS No. 117612-63-2

3-(Furan-2-yl)but-2-enoic acid

Cat. No. B2835439
CAS RN: 117612-63-2
M. Wt: 152.149
InChI Key: PWSGIAZISDWKNV-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)but-2-enoic acid” is a chemical compound that contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a but-2-enoic acid group .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This process involves heating to 140°C with stirring for 20–60 minutes .


Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)but-2-enoic acid” includes a furan ring and a but-2-enoic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The but-2-enoic acid group consists of a four-carbon chain with a double bond between the second and third carbons and a carboxylic acid group at the end .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This reaction proceeds with slow heating to 140°C in acetic or propionic anhydride with stirring for 20–60 minutes .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Antifungal Activity

The compound has also demonstrated good antimicrobial activity against yeast-like fungi Candida albicans . This makes it a potential candidate for the development of new antifungal drugs .

Anti-Ulcer Properties

Furan-containing compounds, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have anti-ulcer properties . This suggests potential applications in the treatment of gastric ulcers .

Diuretic Properties

Furan derivatives have been found to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Anticancer Properties

Furan-containing compounds have been found to have anticancer properties . This suggests potential applications in the treatment of various types of cancer .

Anti-Inflammatory and Analgesic Properties

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-Anxiolytic Properties

Furan-containing compounds have been found to have antidepressant and anti-anxiolytic properties . This suggests potential applications in the treatment of mental health conditions such as depression and anxiety .

Anti-Parkinsonian Properties

Furan derivatives have been found to have anti-parkinsonian properties . This suggests potential applications in the treatment of Parkinson’s disease .

Future Directions

The future directions for the study of “3-(Furan-2-yl)but-2-enoic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of new compounds with useful properties, including as pharmaceuticals, is one of the priority tasks of organic chemistry . Additionally, the hydroarylation of the side chain carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters in reactions with arenes in Brønsted superacid TfOH has been developed recently .

properties

IUPAC Name

(E)-3-(furan-2-yl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSGIAZISDWKNV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)but-2-enoic acid

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